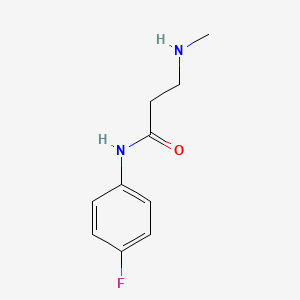

![molecular formula C12H14ClNO3S B7559231 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied in preclinical and clinical trials, and its mechanism of action and biochemical and physiological effects have been well characterized.

Mechanism of Action

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid is a selective inhibitor of JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects, including:

- Inhibition of cytokine signaling pathways: this compound blocks the downstream signaling of several cytokines, leading to a reduction in inflammation and immune cell activation.

- Reduction in T cell proliferation: this compound inhibits the proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases.

- Decrease in proinflammatory cytokine production: this compound reduces the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).

- Increase in regulatory T cells: this compound increases the number of regulatory T cells, which help to suppress immune responses and prevent autoimmune disease.

Advantages and Limitations for Lab Experiments

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has several advantages and limitations for lab experiments. Some advantages include:

- Selective inhibition of JAK3: this compound is a selective inhibitor of JAK3, which reduces the risk of off-target effects and toxicity.

- Well-characterized mechanism of action: The mechanism of action of this compound has been well characterized, making it easier to design experiments and interpret results.

- Extensive preclinical and clinical data: this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.

Some limitations of this compound for lab experiments include:

- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

- High cost: this compound is a relatively expensive compound, which can limit its use in some labs.

- Limited availability: this compound may not be readily available from commercial sources, which can make it difficult to obtain for some experiments.

Future Directions

There are several future directions for research on 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid. Some possible areas of investigation include:

- Combination therapy: this compound may be effective when used in combination with other drugs, such as biologics or small molecule inhibitors of other JAK family members.

- New indications: this compound may have potential for use in other autoimmune diseases or inflammatory conditions.

- Biomarker identification: Identifying biomarkers that predict response to this compound could help to personalize treatment and improve outcomes.

- Mechanism of resistance: Understanding the mechanisms of resistance to this compound could lead to the development of new strategies to overcome resistance and improve efficacy.

- Safety and tolerability: Further studies on the safety and tolerability of this compound are needed, particularly with long-term use.

Synthesis Methods

The synthesis of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid involves several steps, starting from commercially available starting materials. The key step is the coupling of 5-chlorothiophene-2-carboxylic acid with ethyl 3-aminocrotonate to form the corresponding amide. This is followed by a Wittig reaction to introduce the propenyl group, and finally, a peptide coupling reaction with ethyl 2-bromoacetoacetate to form the desired product. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been extensively studied in preclinical and clinical trials for its potential use as a treatment for autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name |

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-2-14(8-7-12(16)17)11(15)6-4-9-3-5-10(13)18-9/h3-6H,2,7-8H2,1H3,(H,16,17)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXDIKPEBAKNRA-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)O)C(=O)C=CC1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC(=O)O)C(=O)/C=C/C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

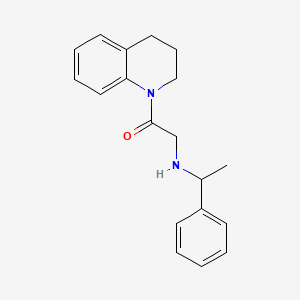

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)

![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)

![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)

![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)

![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)

![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)

![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)

![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)

![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)